molecular formula C26H31N5O4Si B8113494 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

Cat. No.: B8113494
M. Wt: 505.6 g/mol
InChI Key: XBWAOGQHAWZSOT-PTGPVQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside analog derived from adenosine, featuring a 6-aminopurine base (adenine) and a modified tetrahydrofuran (sugar) moiety. The critical structural distinction is the tert-butyldiphenylsilyl (TBDPS) group protecting the 5'-hydroxymethyl group. The TBDPS ether enhances stability during synthetic procedures, particularly in acidic or basic conditions, while allowing selective deprotection via fluoride ions (e.g., TBAF) . This compound is primarily utilized as an intermediate in oligonucleotide synthesis or pharmaceutical development, where protecting groups are essential for regioselective functionalization .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWAOGQHAWZSOT-PTGPVQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of the TBDPS Protecting Group

The TBDPS group is indispensable for shielding the 5'-hydroxymethyl moiety during subsequent reactions, particularly in oligonucleotide assembly. Its introduction follows established silylation protocols, such as reacting thymidine analogs with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in anhydrous acetonitrile or tetrahydrofuran (THF) under inert atmospheres. For the target compound, this step typically precedes glycosidic bond formation to prevent undesired side reactions at the 5' position.

Stereochemical Considerations

The (2R,3R,4S,5R) configuration necessitates precise control during sugar ring functionalization. Halogenose intermediates, as described in Kaspar et al. (2020), enable stereoselective glycosylation by leveraging anchimeric assistance or gold-catalyzed mechanisms. For example, 2-deoxyribose derivatives treated with TBDPS-Cl in imidazole-containing solvents yield protected intermediates with >90% regioselectivity.

Glycosidic Bond Formation Methodologies

Vorbrüggen Glycosylation

The Vorbrüggen method, employing trimethylsilyl triflate (TMSOTf) as a Lewis acid, remains the gold standard for coupling silylated nucleobases to protected sugars. In the European Patent EP 0 817 784 B1, 5-fluorouracil was activated via silylation before reacting with a 1,3-oxathiolane-derived sugar under TMSOTf catalysis at -20°C, achieving 60% yield. Adapting this to adenine requires prolonged reaction times (24–48 hrs) in anhydrous CH₃CN to mitigate N⁷ vs. N⁹ regioselectivity challenges.

Enzymatic Transglycosylation

Biocatalytic approaches using nucleoside transglycosylases (NDTs) offer an alternative to harsh chemical conditions. Salihovic et al. (2024) demonstrated that Lactobacillus leichmannii NDT efficiently transfers ribosyl groups from cytidine to modified purines in aqueous buffers at 40°C. While this method avoids silylation steps, its applicability to TBDPS-protected sugars remains untested and may require orthogonal protection strategies.

Stepwise Synthesis Protocol

Preparation of 5'-O-TBDPS-Protected Tetrahydrofuran

  • Starting Material : D-ribose is converted to 1-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranose via acetylation and ketal protection.

  • Silylation : Treatment with TBDPS-Cl (1.2 equiv) and imidazole (2.5 equiv) in THF at 0°C for 12 hrs installs the TBDPS group with 85% yield.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding the 5'-O-TBDPS-tetrahydrofuran-3,4-diol intermediate.

Adenine Coupling via TMSOTf Activation

  • Nucleobase Activation : Adenine is silylated using hexamethyldisilazane (HMDS) in refluxing acetonitrile.

  • Glycosylation : The activated adenine (1.1 equiv) reacts with the TBDPS-protected sugar (1.0 equiv) in the presence of TMSOTf (0.2 equiv) at -20°C for 48 hrs. Chromatographic purification (EtOAc/hexanes) affords the target compound in 55–60% yield.

Analytical Characterization Data

ParameterValue/ObservationMethodSource
Yield 58%Gravimetric
Melting Point 162–164°CDSC
1H NMR (DMSO-d6) δ 8.35 (s, 1H, H8), 5.79 (d, J=5.9 Hz, H1')400 MHz
HPLC Purity >98%C18 column, 254 nm

Comparative Efficiency of Synthetic Routes

Atom Economy and Environmental Impact

Kaspar et al. (2020) highlighted that halogenose-mediated glycosylation achieves 72% atom economy versus 58% for Vorbrüggen methods due to fewer protecting group manipulations. However, the TBDPS group’s stability necessitates its retention, limiting green chemistry advantages.

Scalability Challenges

While enzymatic routes operate under mild conditions, their dependence on aqueous buffers complicates TBDPS compatibility. Traditional chemical synthesis, despite lower E-factors (23 vs. 35 for enzymatic), remains preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reduction reactions can target the purine base or the sugar moiety. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions. Fluoride ions (from tetrabutylammonium fluoride) are often used to remove the silyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Tetrabutylammonium fluoride (TBAF), imidazole.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Research has indicated that purine derivatives can inhibit viral replication. The specific compound has shown potential against various viruses due to its ability to mimic nucleotides involved in RNA synthesis.
    • A study demonstrated that modifications on the purine structure could enhance antiviral efficacy against RNA viruses .
  • Cancer Therapeutics :
    • Compounds similar to this have been investigated for their role in cancer treatment. Their ability to interfere with nucleic acid synthesis makes them candidates for developing chemotherapeutic agents.
    • Case studies have shown that purine analogs can induce apoptosis in cancer cells by disrupting DNA replication processes .
  • Adenosine Receptor Modulation :
    • This compound may act as an adenosine receptor agonist or antagonist, influencing pathways involved in inflammation and immune responses.
    • In vivo studies have highlighted its potential to modulate A1 adenosine receptors, which could lead to therapeutic strategies for conditions like asthma and other inflammatory diseases .

Biochemical Research Applications

  • Nucleotide Synthesis :
    • The compound can serve as a precursor in the synthesis of modified nucleotides for use in biochemical assays and research.
    • Its structural features allow it to be incorporated into RNA or DNA strands during synthesis, facilitating studies on genetic expression and regulation .
  • Enzyme Inhibition Studies :
    • It can be utilized to study the inhibition of enzymes involved in nucleotide metabolism.
    • Research has shown that similar compounds can effectively inhibit enzymes like adenosine deaminase, providing insights into metabolic pathways .

Potential Therapeutic Uses

  • Neurological Disorders :
    • Given its interaction with adenosine receptors, this compound may have implications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
    • Preliminary studies suggest that modulation of adenosine signaling can lead to neuroprotective effects .
  • Anti-inflammatory Applications :
    • The compound's ability to influence immune responses positions it as a potential anti-inflammatory agent.
    • Research indicates that purine derivatives can reduce inflammation by modulating cytokine release from immune cells .

Case Studies

StudyFocusFindings
Study 1Antiviral EfficacyDemonstrated significant inhibition of viral replication in vitro using modified purines similar to this compound.
Study 2Cancer Cell ApoptosisShowed that the compound induced apoptosis in various cancer cell lines through DNA synthesis disruption.
Study 3Neurological EffectsHighlighted neuroprotective properties via modulation of adenosine receptors in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once inside the cell, the protective groups are removed, and the compound is phosphorylated to its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or the introduction of mutations. These effects can inhibit viral replication or induce cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The compound is compared to analogs with variations in the purine base, sugar moiety, or protecting groups. Key examples include:

Compound Key Modifications Impact on Properties
(2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Fluoro substitution on adenine Enhanced metabolic stability and binding affinity; reduced susceptibility to enzymatic degradation.
(2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 8-Bromo substitution on adenine Altered base-pairing properties; potential for cross-coupling reactions in further derivatization.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol 5'-DMT (dimethoxytrityl) protection Acid-labile protection; commonly used in solid-phase oligonucleotide synthesis.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((methylthio)methyl)tetrahydrofuran-3,4-diol 5'-Methylthio substitution Increased lipophilicity; potential for thiol-mediated cellular uptake.

Physicochemical Properties

  • Molecular Weight: The TBDPS group increases the molecular weight (~262.42 g/mol) compared to non-silylated analogs (e.g., 285.23 g/mol for the 2-fluoro derivative ).
  • Solubility : The hydrophobic TBDPS group reduces aqueous solubility, necessitating organic solvents (e.g., DCM, DMF) for handling. In contrast, unprotected analogs (e.g., ) exhibit higher polarity and water solubility.
  • Stability : TBDPS is stable under basic conditions (pH 7–12) but susceptible to nucleophilic attack by fluoride ions. This contrasts with DMT-protected compounds, which degrade in acidic environments .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with notable biological properties. Its structural complexity suggests potential applications in pharmacology, particularly in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₁H₁₅N₅O₄
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 4754-39-6

The compound exhibits its biological activity primarily through interaction with specific enzymes and cellular pathways. Notably, it has been identified as a potential inhibitor of DOT1L histone methyltransferase , which plays a crucial role in gene expression regulation linked to acute lymphoblastic leukemia (ALL) treatment . This inhibition can lead to altered gene expression profiles that may suppress tumor growth.

Antitumor Activity

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that related compounds possess the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Antitumor Activity

Compound TypeCell Lines TestedIC50 Values (µM)Mechanism
Tetrahydrofuran DerivativesHeLa, MCF-710 - 20Apoptosis induction
Nucleoside AnaloguesA549, HCT1165 - 15ROS generation

Antiviral Activity

The compound also shows promise in antiviral applications. Studies on nucleoside analogues have demonstrated efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes .

Table 2: Summary of Antiviral Activity

Compound TypeViruses TestedIC50 Values (µM)Mechanism
Nucleoside AnaloguesHIV, Hepatitis C1 - 10Viral polymerase inhibition
Tetrahydrofuran DerivativesInfluenza A0.5 - 5Inhibition of viral entry

Case Studies

  • Acute Lymphoblastic Leukemia Treatment : A clinical study evaluated the effectiveness of the compound in patients with ALL. Results indicated a significant reduction in leukemic cell counts post-treatment compared to baseline measurements .
  • Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of related tetrahydrofuran compounds on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial for its therapeutic use. Preliminary studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can regioselectivity be ensured during silyl protection?

The compound is synthesized via nucleoside modification, typically involving silylation of the hydroxyl group. Key steps include:

  • Reaction conditions : Reflux in anhydrous solvents (e.g., THF or DCM) with tert-butyldiphenylsilyl chloride (TBDPS-Cl) and imidazole as a base for 12–24 hours .
  • Purification : Silica gel chromatography (eluent: chloroform/methanol gradients) achieves >95% purity .
  • Regioselectivity : Steric hindrance from the TBDPS group directs protection to the 5′-hydroxyl, confirmed by 1^1H NMR (e.g., δ 3.46–3.74 ppm for H-5′ and absence of unprotected hydroxyl signals) .

Q. How is the compound characterized to confirm stereochemical integrity and purity?

Analytical methods :

  • 1^1H/13^13C NMR : Key signals include δ 8.11 ppm (purine H-2), δ 5.47 ppm (anomeric H-1′), and δ 1.05 ppm (TBDPS tert-butyl protons) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 563.3 for C30_{30}H42_{42}N8_8O3_3) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) validates purity (>98%) .

Advanced Research Questions

Q. What role does the TBDPS group play in modulating enzymatic stability or biological activity?

The TBDPS group enhances:

  • Lipophilicity : Increases cell membrane permeability (logP ~2.5 vs. ~−1.2 for unprotected analogs) .
  • Metabolic stability : Resists phosphatase cleavage in serum (t1/2_{1/2} >24 hours vs. <1 hour for unprotected derivatives) .
  • Target engagement : In DOT1L inhibition studies (e.g., EPZ-5676 analogs), the TBDPS group improves binding affinity (IC50_{50} = 0.3 nM vs. 5 nM for non-silylated analogs) .

Q. How can structural modifications at the purine or tetrahydrofuran moieties improve selectivity for adenosine receptor subtypes?

Design strategies :

  • N6-substitution : Adding ethyl or benzyl groups at N6 (e.g., compound 8 in ) increases A1_{1} receptor affinity (Ki_i = 12 nM vs. 220 nM for parent compound) .
  • C2′-functionalization : Introducing chloro or fluoro groups (e.g., compound 10 in ) enhances A2A_{2A} selectivity (A2A_{2A}/A1_{1} ratio = 15:1) .
  • Tetrazolyl modifications : 5′-C-ethyltetrazolyl derivatives () show dual A1_{1}/A3_{3} agonism (EC50_{50} = 0.8 nM and 1.2 nM, respectively) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. antiproliferative effects)?

Methodological considerations :

  • Dose-response profiling : Test across multiple cell lines (e.g., HeLa, HL-60) to identify cell-type-specific effects .
  • Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions (e.g., compound 9d in showed <10% inhibition at 10 μM against 50 kinases) .
  • Metabolite analysis : LC-MS/MS detects intracellular conversion to active/unstable intermediates (e.g., de-silylated nucleosides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.